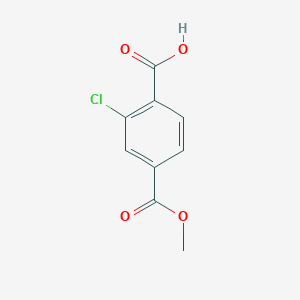

2-Chloro-4-(methoxycarbonyl)benzoic acid

Vue d'ensemble

Description

2-Chloro-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a methoxycarbonyl group at the fourth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps :

Nitration: Dimethyl terephthalate is nitrated to form dimethyl 2-nitroterephthalate.

Hydrolysis: The nitro compound is hydrolyzed to form the corresponding acid.

Hydrogenation: The nitro group is reduced to an amino group.

Esterification: The amino acid is esterified to form the methoxycarbonyl derivative.

Bromination: The compound is brominated to introduce a bromine atom.

Diazotization: The amino group is diazotized and replaced with a chlorine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and yield, often involving batch processes with careful control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Hydrolysis: Aqueous acids or bases under reflux conditions.

Major Products:

Substitution Products: Various substituted benzoic acids.

Esterification Products: Different esters of this compound.

Hydrolysis Products: 2-Chloro-4-carboxybenzoic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate for Drug Synthesis

2-Chloro-4-(methoxycarbonyl)benzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of:

- Bexarotene : An antineoplastic agent used in cancer therapy. The compound's structure allows for modifications that enhance its therapeutic efficacy.

- SGLT2 Inhibitors : This compound is also a key intermediate in the manufacturing of sodium-glucose co-transporter 2 inhibitors, which are currently being studied for diabetes treatment. The synthesis process has been optimized for large-scale production, demonstrating a total yield of approximately 24% from dimethyl terephthalate through a series of reactions including nitration and hydrolysis .

Chemical Reactions

Reagent in Organic Synthesis

The compound is utilized as a reagent in various organic reactions, which include:

- Tandem-type Pd(II)-catalyzed Oxidative Heck Reaction : This method facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

- Intramolecular C-H Amidation : This reaction allows for the formation of amides from C-H bonds, showcasing the compound's versatility in synthetic chemistry.

- Copper-mediated Ligandless Aerobic Fluoroalkylation : This process involves the reaction of arylboronic acids with fluoroalkyl iodides, highlighting its utility in producing fluorinated compounds that are valuable in medicinal chemistry.

Material Science Applications

Synthesis of Advanced Materials

The unique chemical properties of this compound contribute to its application in the development of advanced materials:

- Poly(p-phenylene benzothiazole) : The compound is used as an intermediate to synthesize this super fiber material known for its high thermal stability and strength. The scalable production process has been demonstrated with significant yield improvements.

Summary of Key Findings

| Application Area | Specific Use | Outcome/Impact |

|---|---|---|

| Pharmaceutical | Intermediate for Bexarotene and SGLT2 inhibitors | Enhances therapeutic efficacy; scalable production |

| Organic Synthesis | Reagent for oxidative Heck reaction and C-H amidation | Facilitates complex molecule construction |

| Material Science | Intermediate for Poly(p-phenylene benzothiazole) | Development of high-performance materials |

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(methoxycarbonyl)benzoic acid depends on its application. In pharmaceuticals, it acts as an intermediate in the synthesis of active compounds. For example, in the synthesis of SGLT2 inhibitors, it contributes to the inhibition of sodium-glucose cotransporter-2, which reduces glucose reabsorption in the kidneys and lowers blood glucose levels .

Comparaison Avec Des Composés Similaires

2-Chloro-4-carboxybenzoic acid: Similar structure but lacks the methoxycarbonyl group.

4-Chloro-2-methylbenzoic acid: Similar structure but has a methyl group instead of a methoxycarbonyl group.

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar structure but has a bromine atom instead of a chlorine atom.

Uniqueness: 2-Chloro-4-(methoxycarbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in pharmaceutical research .

Activité Biologique

2-Chloro-4-(methoxycarbonyl)benzoic acid (C9H7ClO4) is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, highlighting key findings from various studies, including case studies and relevant data tables.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role as an inhibitor in enzymatic reactions and its potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound acts as a reversible inhibitor of certain enzymes, particularly in the context of β-lactamase inhibition. This property is significant in combating antibiotic resistance.

- Case Study : A study evaluating the compound's effect on OXA-48 β-lactamase showed that it could restore the activity of β-lactam antibiotics against resistant strains of bacteria. The compound demonstrated an AC50 value (the concentration required to inhibit 50% of the enzyme activity) of approximately 0.99 µM, indicating potent inhibitory effects .

2. Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, including HepG2 (human liver cancer cells).

- Findings : The compound exhibited no significant toxicity up to concentrations of 100 µM after 48 hours of incubation, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how modifications to the chemical structure influence biological activity. Key insights include:

| Substituent Type | Effect on Activity | Observations |

|---|---|---|

| Chlorine at Position 2 | Enhances enzyme inhibition | Critical for maintaining inhibitory potency |

| Methoxycarbonyl Group | Modulates solubility and bioavailability | Improves pharmacokinetic properties |

These findings underscore the importance of specific functional groups in enhancing the compound's biological efficacy.

Pharmacokinetics and Toxicology

Further investigations into the pharmacokinetic properties of this compound reveal its solubility characteristics and metabolic stability:

- Solubility : The compound shows good solubility in buffered aqueous solutions at physiological pH, which is advantageous for oral bioavailability.

- Metabolic Stability : Preliminary assessments indicate that it is metabolically stable, which may contribute to its prolonged action in biological systems .

Propriétés

IUPAC Name |

2-chloro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUITMASTQNLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559535 | |

| Record name | 2-Chloro-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431888-57-2 | |

| Record name | 2-Chloro-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.